molecular formula C24H29Cl2N3O4 B11514510 2,2'-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) CAS No. 312713-12-5

2,2'-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)

Cat. No.: B11514510
CAS No.: 312713-12-5
M. Wt: 494.4 g/mol
InChI Key: ZSTQIQZFCZVEEE-UHFFFAOYSA-N
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Description

2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is a complex organic compound with a unique structure that includes a cyclohexyl group, chlorine atoms, and a tetrahydroisoindole dione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole dione compounds .

Scientific Research Applications

2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

312713-12-5

Molecular Formula

C24H29Cl2N3O4

Molecular Weight

494.4 g/mol

IUPAC Name

5-chloro-2-[[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl-cyclohexylamino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C24H29Cl2N3O4/c25-14-6-8-17-19(10-14)23(32)28(21(17)30)12-27(16-4-2-1-3-5-16)13-29-22(31)18-9-7-15(26)11-20(18)24(29)33/h6-7,16-20H,1-5,8-13H2

InChI Key

ZSTQIQZFCZVEEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CN2C(=O)C3CC=C(CC3C2=O)Cl)CN4C(=O)C5CC=C(CC5C4=O)Cl

Origin of Product

United States

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